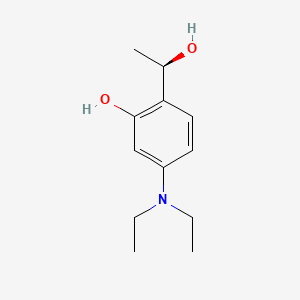
(2r)-2-Amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2r)-2-Amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features a fluorinated aromatic ring and an amino alcohol functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol typically involves the arylation of fluorinated ketones with arylboronic acids. This reaction is often catalyzed by rhodium (Rh) catalysts under an atmosphere of dry nitrogen gas. The reaction conditions include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(2r)-2-Amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted aromatic compounds. These products can serve as intermediates in further synthetic processes .
Aplicaciones Científicas De Investigación
(2r)-2-Amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (2r)-2-Amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the fluorinated aromatic ring can enhance the compound’s stability and binding affinity to target proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(2-fluorophenyl)ethanol: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-Amino-2-(2-methoxyphenyl)ethanol: Lacks the fluorine atom, affecting its stability and interactions with biological targets.
2-Amino-2-(4-fluoro-6-methoxyphenyl)ethanol: The position of the fluorine atom is different, leading to variations in its chemical behavior.
Uniqueness
(2r)-2-Amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol is unique due to the presence of both fluorine and methoxy groups on the aromatic ring. This combination enhances its chemical stability, reactivity, and potential biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H12FNO2 |
|---|---|
Peso molecular |
185.20 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2-fluoro-6-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO2/c1-13-8-4-2-3-6(10)9(8)7(11)5-12/h2-4,7,12H,5,11H2,1H3/t7-/m0/s1 |
Clave InChI |
FMKRZAPKYZMIJX-ZETCQYMHSA-N |
SMILES isomérico |
COC1=C(C(=CC=C1)F)[C@H](CO)N |
SMILES canónico |
COC1=C(C(=CC=C1)F)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


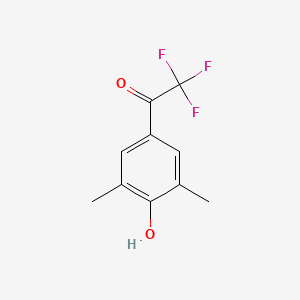
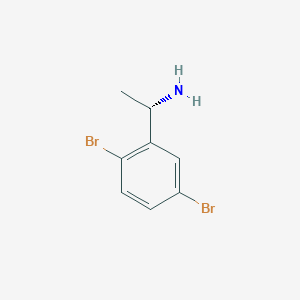
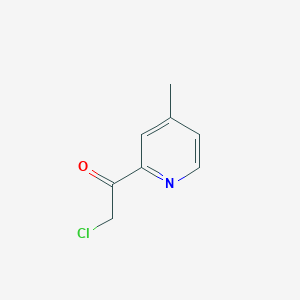
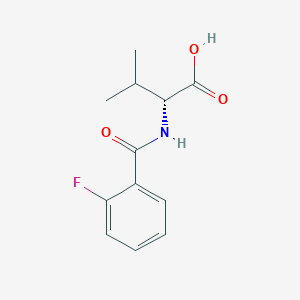
![1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine](/img/structure/B13609294.png)
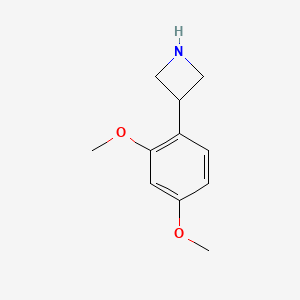
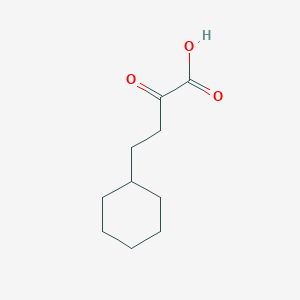
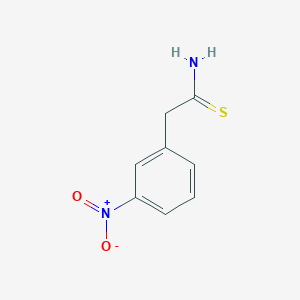

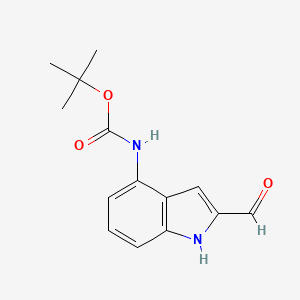
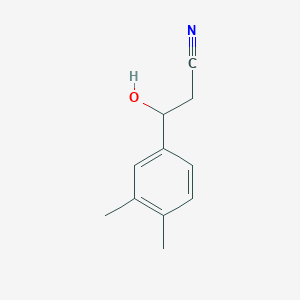
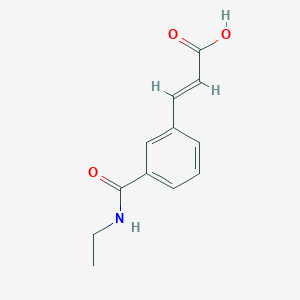
![1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine](/img/structure/B13609335.png)
